molecular formula C11H11N3 B2919141 1-(1-Benzotriazolyl)cyclopentene CAS No. 107097-16-5

1-(1-Benzotriazolyl)cyclopentene

Cat. No. B2919141
M. Wt: 185.23
InChI Key: DSXVMMJDEYYYEF-UHFFFAOYSA-N
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Description

“1-(1-Benzotriazolyl)cyclopentene” is a compound that contains a benzotriazole fragment . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . This compound is part of a larger class of benzotriazole derivatives, which are known for their unique physicochemical properties .


Synthesis Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions . It activates the molecule toward numerous transformations and is sufficiently stable during the course of reactions . The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid .


Molecular Structure Analysis

The molecular structure of “1-(1-Benzotriazolyl)cyclopentene” contains 25 atoms in total; 11 Hydrogen atoms, 11 Carbon atoms, and 3 Nitrogen atoms .


Chemical Reactions Analysis

Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .


Physical And Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity . It has the potential in the synthesis of diverse pharmacologically important heterocyclic skeletons . This opens up new perspectives in the creation of biologically active substances with desired properties .

properties

IUPAC Name

1-(cyclopenten-1-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-6-9(5-1)14-11-8-4-3-7-10(11)12-13-14/h3-5,7-8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXVMMJDEYYYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzotriazolyl)cyclopentene

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